
4-Hydroxy-3(2h)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3(2H)-furanone is an organic compound known for its significant role in the flavor and fragrance industry. It is a furan derivative that contributes to the sensory properties of various fruits and processed foods. This compound is naturally produced by plants and microorganisms or formed during the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3(2H)-furanone can be achieved through several methods. One common approach involves the conversion of (2R,3R)-tartaric acid through a five-step sequence. The key step in this process is the formation of (4R,5R)-4,5-diacetyl-2,2-dimethyl-1,3-dioxolane by reacting methylmagnesium chloride with the corresponding 4,5-bis(dimethylamide) .
Industrial Production Methods: Industrial production of this compound often involves the Maillard reaction, which is widely used in the food industry to produce flavor compounds. This method is advantageous due to its efficiency and the ability to produce the compound in large quantities .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy-3(2H)-furanone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dione, while reduction can produce 4-hydroxy-2,5-dimethylfuran .
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3(2H)-furanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various heterocyclic compounds.
Biology: The compound is studied for its role in the Maillard reaction and its impact on the sensory properties of food.
Medicine: Research has explored its potential antioxidant and antimicrobial properties.
Industry: It is widely used in the flavor and fragrance industry to enhance the sensory attributes of food products
Wirkmechanismus
The mechanism of action of 4-Hydroxy-3(2H)-furanone involves its interaction with various molecular targets and pathways. In the context of the Maillard reaction, it acts as an intermediate that contributes to the formation of flavor compounds. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-3(2H)-furanone can be compared with other similar compounds such as:
4-Hydroxy-2-quinolones: These compounds also exhibit significant biological activities and are valuable in drug research and development.
4-Hydroxy-3-nitro-2H-chromen-2-one: This compound is known for its antimicrobial and cytotoxic activities.
Uniqueness: What sets this compound apart is its prominent role in the flavor and fragrance industry, particularly due to its natural occurrence and formation during the Maillard reaction. Its versatility in various chemical reactions and applications in multiple fields further highlight its uniqueness .
Eigenschaften
CAS-Nummer |
75786-90-2 |
|---|---|
Molekularformel |
C4H4O3 |
Molekulargewicht |
100.07 g/mol |
IUPAC-Name |
4-hydroxyfuran-3-one |
InChI |
InChI=1S/C4H4O3/c5-3-1-7-2-4(3)6/h1,5H,2H2 |
InChI-Schlüssel |
TXBANKNWILQCFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)C(=CO1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


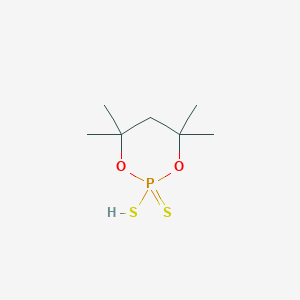
![4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)-](/img/structure/B14445624.png)

phosphane](/img/structure/B14445631.png)
silane](/img/structure/B14445632.png)
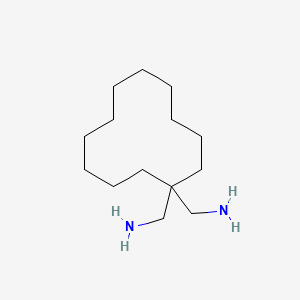
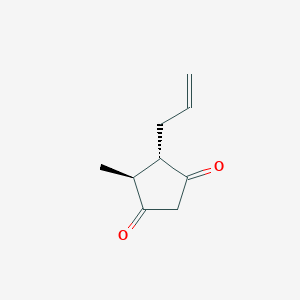
![5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(thiolan-3-yl)imidazolidine-2,4-dione](/img/structure/B14445643.png)
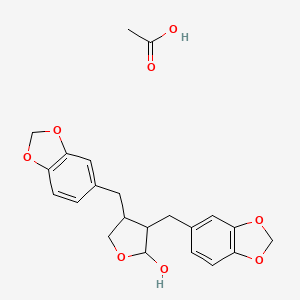
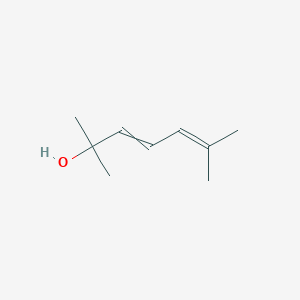
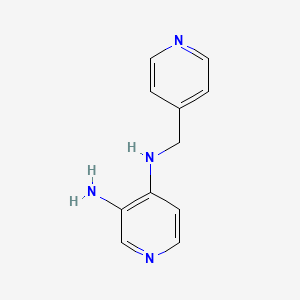

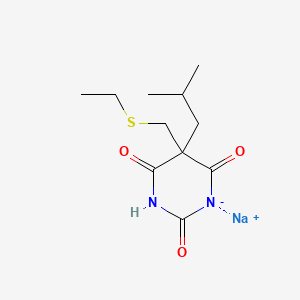
![7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14445688.png)
